Olopatadine hydrochloride
Overview
Description
Olopatadine hydrochloride is an antihistamine medication used to decrease the symptoms of allergic conjunctivitis and allergic rhinitis . It is used as eye drops or as a nasal spray . The eye drops generally result in an improvement within half an hour .
Synthesis Analysis
Olopatadine was developed by Kyowa Hakko Kirin Co. Ltd. and is produced commercially using Wittig reaction as the key step . The retrosynthetic analysis of olopatadine has been presented in a study .Molecular Structure Analysis
The molecular formula of Olopatadine hydrochloride is C21H24ClNO3 . It has a molecular weight of 373.87 . The crystal and molecular structures of 2 conformational polymorphs (forms I and II) of olopatadine hydrochloride have been presented in a study .Chemical Reactions Analysis
Olopatadine hydrochloride underwent transformation under acidic and oxidative conditions showing a high degree of degradation . It was found to be relatively stable when exposed to thermal (60°C) and basic (1 M NaOH) conditions .Scientific Research Applications
Antiallergic Effects in Dermatological Conditions
Olopatadine hydrochloride has shown significant efficacy in treating allergic dermatological conditions. It exhibits rapid antihistamine effects on histamine-induced skin responses, significantly inhibiting flare and wheal responses as well as itch responses caused by histamine iontophoresis (Morita, Koga, Moroi, Urabe, & Furue, 2002). Moreover, olopatadine accelerates the recovery of skin barrier function in mice with atopic dermatitis, suggesting its potential in managing skin barrier disturbances caused by prolonged topical steroid therapy (Amano, Takeda, Yano, & Tamura, 2007).
Allergic Rhinitis and Conjunctivitis
In the context of allergic rhinoconjunctivitis, olopatadine hydrochloride is a prominent choice. It is significantly more effective than placebos in alleviating symptoms of allergic rhinoconjunctivitis and serves as a viable alternative to first-line therapies like intranasal steroids and oral antihistamines (Gonzalez-Estrada, Reddy, Dimov, & Eidelman, 2017). Olopatadine is also noted for its efficacy in reducing signs and symptoms of allergic conjunctivitis in contact lens wearers, providing superior comfort and longer duration of lens wear (Brodsky, Berger, Butrus, Epstein, & Irkec, 2003).
Mast Cell Degranulation and Cytokine Expression
Olopatadine hydrochloride is effective in inhibiting mast cell degranulation and cytokine expression. It significantly inhibits the induction of interleukin-4 (IL-4) expression by mast cells, demonstrating its potential in managing allergic reactions (Matsubara, Masaki, Ohmori, Karasawa, & Hasegawa, 2004). Additionally, olopatadine suppresses the migration of THP-1 monocytes induced by S100A12 protein, indicating its role in mitigating proinflammatory activities (Kishimoto, Kaneko, Ohmori, Tamura, & Hasegawa, 2006).
Pharmacological Properties
Olopatadine hydrochloride is characterized by its selective histamine H1 receptor antagonist action and its inhibitory effects on the release of inflammatory lipid mediators. It does not affect cytochrome P450 activities in human liver microsomes, indicating a low likelihood of drug-drug metabolic interactions (Ohmori et al., 2004).
Ophthalmic Applications
Olopatadine hydrochloride has been extensively used in ophthalmology, particularly for treating allergic conjunctivitis. Its ophthalmic solutions have shown effectiveness in suppressing ocular itching, hyperemia, and discomfort associated with allergic reactions, with a preference for its use in more severe allergic conjunctival diseases (Uchio, 2008). Additionally, it demonstrates significant efficacy in pediatric allergic conjunctivitis, reducing ocular signs and symptoms effectively (Scandashree, Praveenkumar, Udaykumar, & Patil, 2017).
Safety and Tolerability
Studies evaluating olopatadine hydrochloride have consistently reported its safety and tolerability in various applications. It has shown minimal potential for causing QT interval prolongation in cardiovascular systems, differentiating it from other antiallergic agents like terfenadine and astemizole (Iwamoto et al., 2001). Furthermore, olopatadine hydrochloride 0.2% is safe for use in patients with mild-to-moderate dry eye, offering a therapeutic option for those suffering from signs or symptoms of dry eye in addition to ocular allergy (Mah, O'brien, Kim, & Torkildsen, 2008)
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRLZEKDTUEKQH-NOILCQHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
113806-05-6 (Parent) | |
Record name | Olopatadine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140462766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046486 | |
Record name | Olopatadine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Olopatadine hydrochloride | |
CAS RN |
140462-76-6 | |
Record name | Olopatadine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140462-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olopatadine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140462766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olopatadine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, hydrochloride (1:1), (11Z) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.789 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OLOPATADINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XG66W44KF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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